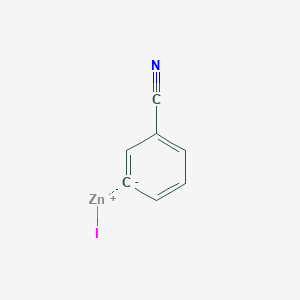

3-Cyanophenylzinc iodide

Vue d'ensemble

Description

3-Cyanophenylzinc iodide is a chemical compound with the molecular formula C7H4N.Zn.I. It is a complex organozinc compound that has garnered interest in various scientific research applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyanophenylzinc iodide can be synthesized through the reaction of 3-cyanophenylmagnesium bromide with zinc iodide in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds at room temperature and requires careful handling due to the reactivity of the reagents.

Industrial Production Methods: In an industrial setting, the compound is often produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of 3-cyanophenylmagnesium bromide to a stream of zinc iodide in THF, followed by purification steps to isolate the final product.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Organozinc reagents like 3-cyanophenylzinc iodide are pivotal in transition metal-catalyzed cross-couplings. Key applications include:

Negishi Coupling

This compound participates in palladium-catalyzed Negishi couplings with aryl/alkenyl halides. The cyano group’s electron-withdrawing nature enhances electrophilic reactivity, facilitating transmetallation. For example:

-

Catalyst Systems : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos enhance efficiency .

-

Substrate Scope : Compatible with aryl bromides and iodides. Steric hindrance from the cyano group may reduce yields with bulky substrates .

Copper-Mediated Couplings

In Ullmann-type reactions, copper catalysts enable coupling with amines or thiols. The cyano group stabilizes intermediates via coordination to Cu(I) .

Nucleophilic Substitution

The arylzinc moiety acts as a soft nucleophile in alkylation/sulfonylation reactions.

Sulfonylation

In zinc-promoted cross-electrophile sulfonylation (e.g., ), this compound could transfer the aryl group to alkyl halides via radical-polar crossover:

-

Yield Trends : Secondary/tertiary alkyl halides yield 43–85%; primary halides show lower efficiency .

Allenylation

In ZnI₂-catalyzed allenylation ( ), this compound may facilitate hydride-transfer steps via coordination to alkynes:

-

Mechanism : Cyclic transition states involving Zn coordination lower energy barriers (ΔG‡ ≈ 25.5 kcal/mol) .

Transmetallation Reactions

This compound transfers the aryl group to other metals (e.g., Mg, Li):

Functional Group Compatibility

The cyano group’s stability under diverse conditions enables broad utility:

-

Tolerated Conditions : Ethers, esters, halogens, and nitro groups (see ).

-

Sensitivity : Strong acids/bases may hydrolyze the nitrile to carboxylic acids.

Reaction Optimization Data

| Reaction Type | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Negishi Coupling | Aryl Bromide | Pd(dba)₂ | 78–92 | |

| Sulfonylation | Secondary Alkyl Iodide | Zn Powder | 85 | |

| Allenylation | Terminal Alkyne | ZnI₂ | 65–80 |

Mechanistic Considerations

Applications De Recherche Scientifique

3-Cyanophenylzinc iodide is utilized in several scientific research applications, including:

Chemistry: It serves as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biologically important compounds.

Biology: The compound is used in the study of enzyme inhibition and as a tool in biochemical assays.

Industry: It is employed in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 3-Cyanophenylzinc iodide exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom in the compound coordinates with various substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The iodide ion can also participate in nucleophilic substitution reactions, leading to the formation of diverse organic compounds.

Molecular Targets and Pathways:

Nucleophilic Substitution: The iodide ion targets electrophilic carbon atoms in organic substrates.

Coordination Chemistry: The zinc atom coordinates with various functional groups, enhancing the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Phenylzinc iodide

Benzylzinc iodide

3-Cyanophenylmagnesium bromide

3-Cyanophenylzinc chloride

Activité Biologique

3-Cyanophenylzinc iodide is an organozinc compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

This compound (CHINZn) is characterized by its unique structure which includes a cyano group attached to a phenyl ring. It is typically synthesized through the reaction of 3-cyanophenyl iodide with zinc in an appropriate solvent, such as tetrahydrofuran (THF). This compound serves as a versatile reagent in palladium-catalyzed cross-coupling reactions, which are essential for the formation of complex organic molecules.

Biological Activity

The biological activity of this compound can be explored through its role as a building block in the synthesis of biologically active compounds. Research has indicated that derivatives formed from this compound exhibit various pharmacological properties.

Table 1: Biological Activities of Compounds Derived from this compound

| Compound | Activity Type | IC (μM) | Reference |

|---|---|---|---|

| 5-Substituted 2-Furaldehydes | Antimicrobial | 0.199 | |

| Other derivatives | Anti-inflammatory | >10 | |

| Analog 1 | Anticancer | 0.633 | |

| Analog 2 | Hormonal activity | 1.856 |

The mechanism by which this compound exerts its biological effects often involves the formation of more complex structures through coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling to yield aromatic compounds that have been shown to possess significant biological activities, such as antibacterial and anticancer properties.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of compounds derived from this compound, researchers synthesized a series of derivatives and tested their efficacy against various bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity with IC values in the low micromolar range, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Anticancer Properties

Another research project focused on the anticancer potential of derivatives synthesized from this compound. The study highlighted that specific analogs showed significant inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. The findings underscore the importance of this compound in developing new cancer therapeutics.

Safety and Toxicity

While exploring the biological applications of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that while it is generally safe when handled properly, further toxicological studies are necessary to fully understand its safety in biological systems.

Propriétés

IUPAC Name |

benzonitrile;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBFIVLHOWOJRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C#N.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.